molecular formula C19H37NO3Sn B14264654 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one CAS No. 144237-97-8

4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one

Cat. No.: B14264654
CAS No.: 144237-97-8
M. Wt: 446.2 g/mol
InChI Key: YRVVHXWAZVQANM-UHFFFAOYSA-M
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Description

4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one is a complex organic compound that features a unique combination of functional groups, including a stannyl ether, an oxo group, and an enone structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one typically involves the reaction of a suitable enone precursor with a tributylstannyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a base to deprotonate the enone, facilitating the nucleophilic attack by the stannyl reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enone structure can be reduced to form saturated ketones or alcohols.

    Substitution: The stannyl ether group can be replaced by other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to replace the stannyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one involves its interaction with various molecular targets. The oxo and enone groups can participate in nucleophilic addition reactions, while the stannyl ether group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-({2-Oxo-2-[(trimethylstannyl)oxy]ethyl}amino)pent-3-en-2-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    4-({2-Oxo-2-[(tributylsilyl)oxy]ethyl}amino)pent-3-en-2-one: Similar structure but with a tributylsilyl group instead of a tributylstannyl group.

Uniqueness

The presence of the tributylstannyl group in 4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the stannyl group can be selectively manipulated.

Properties

CAS No.

144237-97-8

Molecular Formula

C19H37NO3Sn

Molecular Weight

446.2 g/mol

IUPAC Name

tributylstannyl 2-(4-oxopent-2-en-2-ylamino)acetate

InChI

InChI=1S/C7H11NO3.3C4H9.Sn/c1-5(3-6(2)9)8-4-7(10)11;3*1-3-4-2;/h3,8H,4H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

YRVVHXWAZVQANM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CNC(=CC(=O)C)C

Origin of Product

United States

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